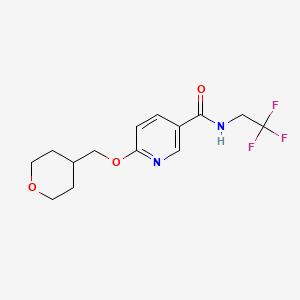![molecular formula C18H26N2O3 B2936645 tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate CAS No. 2137835-08-4](/img/structure/B2936645.png)
tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tert-butyl group in chemistry is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . It’s used in various chemical transformations and has relevance in nature, biosynthetic and biodegradation pathways . Spiro compounds, like the one in your query, are usually formed by simultaneous reactions of condensation and cyclization . They have been incorporated in a wide variety of pharmaceuticals and biochemicals .
Synthesis Analysis
The synthesis of spiro compounds, particularly those with a chromane and piperidine structure, has been a topic of interest in medicinal chemistry . These compounds are usually formed by simultaneous reactions of condensation and cyclization .Molecular Structure Analysis
Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The chromanone-based spiro compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds .Chemical Reactions Analysis
The chemical reactions involved in the formation of spiro compounds, particularly those with a chromane and piperidine structure, involve simultaneous reactions of condensation and cyclization .Aplicaciones Científicas De Investigación
- Spiro[chromane-2,4’-piperidine]-4(3H)-one derivatives have shown promise as antidiabetic agents. They may modulate glucose metabolism, enhance insulin sensitivity, or inhibit key enzymes involved in diabetes progression .
- Research indicates that spiro[chromane-2,4’-piperidine]-4(3H)-one compounds exhibit anticancer potential. They may inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways .
- Specific studies have explored their effects against human ovarian cancer (A2780), murine melanoma (B16F10), human breast carcinoma (MCF-7), and human colorectal adenocarcinoma (HT-29) .
- These compounds possess antioxidant properties, which can help counter oxidative stress and inflammation. Such effects are crucial in various disease contexts .
- Spiro[chromane-2,4’-piperidine]-4(3H)-one derivatives may impact obesity-related pathways and blood pressure regulation. Their potential as anti-obesity and antihypertensive agents warrants further investigation .
- Some studies suggest that these compounds exhibit activity against malaria parasites. Their mode of action may involve disrupting essential cellular processes in Plasmodium species .
- Recent advancements have focused on more complex derivatives of spiro[chromane-2,4’-piperidine]-4(3H)-one. These compounds, with amido-piperidyl linkages, have been investigated in pre-clinical and clinical studies .
Antidiabetic Properties
Anticancer Activity
Antioxidant and Anti-Inflammatory Effects
Anti-Obesity and Antihypertensive Potential
Antimalarial and Antiplasmodial Activity
Complex Amido-Piperidyl Linked Spiro Heterocyclic Chroman-4-ones
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents .
Mode of Action
It is known that spiro[chromane-2,4’-piperidine]-4(3h)-one compounds are usually formed by the simultaneous reactions of condensation and cyclization . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biochemical pathways of the target cells.
Biochemical Pathways
Compounds with a similar backbone have been incorporated in a wide variety of pharmaceuticals and biochemicals . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Compounds with a similar backbone have shown their pharmacological potential in various therapeutic areas . This suggests that the compound may have a range of molecular and cellular effects, depending on the specific targets and pathways it affects.
Propiedades
IUPAC Name |
tert-butyl N-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-14-12-18(8-10-19-11-9-18)22-15-7-5-4-6-13(14)15/h4-7,14,19H,8-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHPMABSQFIUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2936562.png)
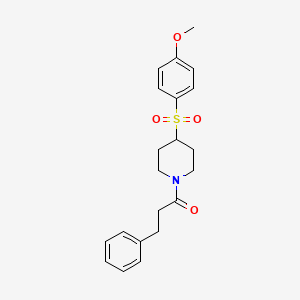
![N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2936564.png)
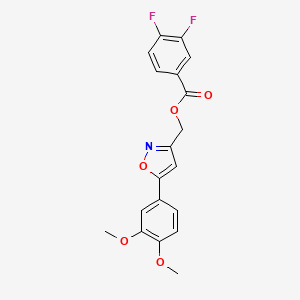
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2936566.png)
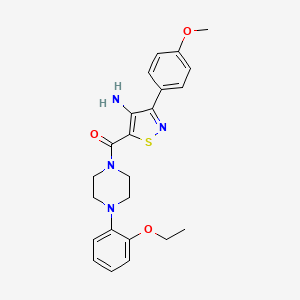
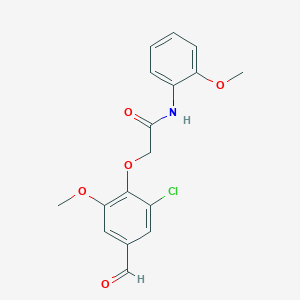
![3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2936573.png)
![N-cycloheptyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936574.png)
![3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one](/img/structure/B2936575.png)
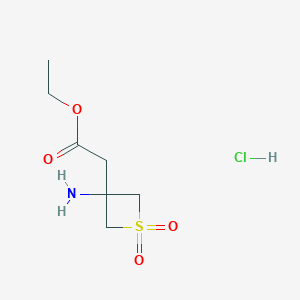
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2936581.png)
